1-(3,4-difluorobenzoyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
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Description
1-(3,4-difluorobenzoyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
Research has focused on the development of novel synthetic routes and methodologies for the creation of azetidine-carboxamide derivatives and related compounds. These synthetic efforts aim to enhance the structural diversity and optimize the biological activity of these molecules. Notable methods include the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety, showcasing the utility of modern synthetic techniques in generating complex structures efficiently (Shaaban, 2008).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of diflunisal carboxamides, providing insights into the molecular conformation, intermolecular interactions, and stability of such compounds. This information is crucial for understanding the relationship between structure and biological activity (Guang-xiang Zhong et al., 2010).
Biological Activity
Antimicrobial Properties
Various derivatives, including those related to azetidine-carboxamides, have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Rahul P. Jadhav et al., 2017).
Antitumor and Anti-inflammatory Activity
The research has extended to the evaluation of novel compounds for their potential antitumor and anti-inflammatory activities. For example, certain azetidinone derivatives of phenothiazine have been synthesized and tested for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities (Ritu Sharma et al., 2012).
Antifungal and Anticancer Agents
The exploration of antifungal and anticancer activities is another area of interest. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and tested as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016).
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c1-12-24-19(11-29-12)13-3-2-4-16(7-13)25-20(27)15-9-26(10-15)21(28)14-5-6-17(22)18(23)8-14/h2-8,11,15H,9-10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASFPFYXKQLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.